molecular formula C14H15NO4S2 B3081790 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1111301-77-9

3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B3081790
CAS No.: 1111301-77-9
M. Wt: 325.4 g/mol
InChI Key: JYRORHOEQDBFGG-UHFFFAOYSA-N
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Description

3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a synthetic organic compound belonging to the class of thiophene-2-carboxylic acids. This compound features a thiophene ring, a privileged scaffold in medicinal chemistry, which is substituted with a carboxylic acid group and a sulfonamide linkage to a 4-isopropylphenyl group . The thiophene nucleus is recognized as a versatile pharmacophore and is considered a valuable bio-isostere for phenyl rings, often contributing to improved metabolic stability and binding affinity in drug discovery projects . Thiophene derivatives, particularly thiophene-2-carboxylic acids, are of significant interest in pharmaceutical and agrochemical research. They serve as key intermediates and core structures in the development of novel therapeutic agents with diverse biological activities . Reported activities for similar structures include anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties, making them a fertile area for investigation in hit-to-lead optimization campaigns . The presence of both hydrogen bond donor and acceptor groups in this molecule makes it a promising candidate for exploring interactions with biological targets. Product Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Properties

IUPAC Name

3-[(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-9(2)10-3-5-11(6-4-10)21(18,19)15-12-7-8-20-13(12)14(16)17/h3-9,15H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRORHOEQDBFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its sulfonamide moiety is known for biological activity, particularly as inhibitors of enzyme systems such as carbonic anhydrases and sulfonamide-based antibiotics. Studies have shown that modifications to the thiophene structure can enhance the efficacy of these compounds against specific targets.

Case Study: Antimicrobial Activity

Research indicates that derivatives of thiophene-2-carboxylic acids exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .

Organic Synthesis

3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid serves as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations, making it useful in synthesizing more complex molecules.

Reaction Pathways

  • Homocoupling Reactions : The compound can participate in homocoupling reactions to form symmetrical diaryl sulfides, which are valuable in the synthesis of polymers and other materials .
  • Cross-Coupling Reactions : It can also be utilized in cross-coupling reactions with aryl halides under palladium catalysis to create biaryl compounds, which are essential in pharmaceuticals .

Material Science

In material science, the compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Thiophene derivatives are known for their conductivity and stability, making them ideal candidates for organic electronics.

Case Study: Organic Photovoltaics

Research has indicated that incorporating thiophene-based compounds into polymer blends can enhance the efficiency of organic photovoltaic cells. The presence of the sulfonamide group improves solubility and film-forming properties, leading to better device performance .

Data Table: Comparative Analysis of Applications

Application AreaKey FeaturesNotable Findings
Medicinal ChemistryAntimicrobial activityInhibitory effects on Gram-positive bacteria
Organic SynthesisVersatile intermediateEffective in homocoupling and cross-coupling reactions
Material ScienceElectronic propertiesEnhanced efficiency in organic photovoltaics

Mechanism of Action

The mechanism of action of 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonylamino group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic Acid
  • Molecular Formula: C₁₁H₈ClNO₄S₂
  • Molecular Weight : 317.76 g/mol
  • Key Differences: The 4-chlorophenyl group replaces the isopropylphenyl moiety. Chlorine’s inductive effects may also influence the sulfonamide’s acidity and reactivity .
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic Acid
  • Molecular Formula: C₁₈H₁₄FNO₄S₂
  • Molecular Weight : 363.43 g/mol
  • Key Differences: Incorporates a 4-fluorophenyl substituent on the thiophene ring and a 4-methylphenyl sulfonamide group. The methyl group on the sulfonamide offers moderate lipophilicity, but less steric bulk than isopropyl, possibly affecting target selectivity .
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic Acid
  • Molecular Formula: C₉H₁₃NO₄S₃
  • Molecular Weight : 311.41 g/mol
  • Key Differences: Features an amino group and methylthio substituent on the thiophene ring. The methylthio group increases nucleophilicity, while the amino group may participate in additional hydrogen bonding. The isopropylsulfonyl group here is directly attached to the thiophene, unlike the sulfonamide linkage in the target compound, altering electronic distribution .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog 4-Fluorophenyl-Methylphenyl Analog Amino-Methylthio Analog
Molecular Weight ~341.4 g/mol 317.76 g/mol 363.43 g/mol 311.41 g/mol
Lipophilicity (LogP) High (isopropyl group) Moderate (Cl substituent) Moderate-High (F and CH₃) Moderate (SMe substituent)
Solubility Low in water (high lipophilicity) Slightly higher due to Cl Lower (larger fluorophenyl group) Moderate (polar SMe group)

Biological Activity

The compound 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a member of the thiophene carboxylic acid family, notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with a carboxylic acid group and a sulfonamide moiety. The presence of the isopropylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Molecular Formula

  • Molecular Formula : C13H15N1O3S2
  • CAS Number : 175201-89-5

Structural Representation

The compound can be represented as follows:

C13H15N1O3S2\text{C}_{13}\text{H}_{15}\text{N}_1\text{O}_3\text{S}_2

Antimicrobial Activity

Research indicates that compounds structurally related to thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that various thiophene derivatives possess potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiophene derivatives have also been investigated for their anticancer properties. A study highlighted the ability of certain thiophene-based compounds to induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway . The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory properties of thiophene derivatives. These compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress in various models . This property could make them candidates for treating inflammatory diseases.

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of thiophene derivatives, including those similar to this compound. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .

Study 3: Inflammatory Response Modulation

A study examining the anti-inflammatory effects of thiophene derivatives demonstrated that they could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests a mechanism by which these compounds might mitigate inflammatory responses .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, and how should its purity be validated?

  • Methodology :

  • Synthesis : Use a multi-step approach involving sulfonylation of the thiophene core. First, introduce the sulfonylamino group via reaction with 4-isopropylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, pyridine catalyst). Protect the carboxylic acid group during sulfonylation to avoid side reactions .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using 1H^1H- and 13C^{13}C-NMR. Key NMR signals include the thiophene protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 10.2–11.0 ppm), and isopropyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.8–3.1 ppm for CH) .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize temperature (40–60°C) to minimize decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles (respiratory hazard category 3) .
  • Storage : Store in a tightly sealed container at 2–8°C, protected from light and moisture to prevent hydrolysis of the sulfonamide group .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental contamination .

Advanced Research Questions

Q. How can the reactivity of the sulfonamide group in this compound be exploited for derivatization or prodrug development?

  • Methodology :

  • Derivatization : React the sulfonamide with acyl chlorides or alkyl halides to form N-substituted derivatives. Monitor reaction kinetics via LC-MS to identify optimal conditions (e.g., DMF solvent, 60°C, 12 hours) .
  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) using EDCI/DMAP catalysis. Assess hydrolytic stability in simulated physiological buffers (pH 7.4) to evaluate bioavailability .

Q. What strategies are effective in resolving contradictory solubility data reported for this compound?

  • Analytical Approach :

  • Solubility Profiling : Use shake-flask method with UV-Vis quantification across solvents (e.g., DMSO, ethanol, PBS). Note that solubility in DMSO (>50 mg/mL) may conflict with aqueous buffers (<0.1 mg/mL) due to ionization effects .
  • Salt Formation : Improve aqueous solubility by reacting the carboxylic acid with sodium bicarbonate to form a sodium salt. Characterize the salt via FTIR (loss of COOH peak at 1700 cm1^{-1}, emergence of COO^- at 1580 cm1^{-1}) .

Q. How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?

  • In Silico Methods :

  • Docking Studies : Use AutoDock Vina to model interactions with sulfonamide-binding proteins (e.g., carbonic anhydrase). Prioritize residues involved in hydrogen bonding (e.g., Thr199, Glu106) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .

Q. What advanced analytical techniques are recommended for detecting degradation products under stressed conditions?

  • Degradation Analysis :

  • Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline conditions. Use LC-MS/MS (Q-TOF) to identify degradation products (e.g., hydrolyzed sulfonamide or decarboxylated thiophene) .
  • Stability-Indicating Methods : Develop a gradient HPLC method (0.1% TFA in water/acetonitrile) with a photodiode array detector to resolve degradation peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 2
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

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